molecular formula C19H22N4O8S2 B409897 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane CAS No. 457961-05-6

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane

Cat. No.: B409897
CAS No.: 457961-05-6
M. Wt: 498.5g/mol
InChI Key: CDYDGRMDXURGJJ-UHFFFAOYSA-N
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Description

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is a bis-sulfonated 1,4-diazepane derivative characterized by two 2-methyl-5-nitrophenylsulfonyl groups attached to the diazepane ring. Its molecular formula is C₁₉H₂₂N₄O₈S₂, with a calculated molecular weight of 498.5 g/mol.

Properties

IUPAC Name

1,4-bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O8S2/c1-14-4-6-16(22(24)25)12-18(14)32(28,29)20-8-3-9-21(11-10-20)33(30,31)19-13-17(23(26)27)7-5-15(19)2/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYDGRMDXURGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ugi Multicomponent Reaction Followed by Cyclization

A convergent approach developed by employs a Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) to generate linear precursors. For example:

  • Ugi adduct formation : Reacting 1,4-diaminobutane with glyoxylic acid, 2-methyl-5-nitrobenzenesulfonamide, and tert-butyl isocyanide yields a linear peptoid (72% yield).

  • Mitsunobu cyclization : Treating the Ugi adduct with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF induces ring closure to 1,4-diazepane (85% yield).

Table 1: Cyclization Methods for 1,4-Diazepane

MethodConditionsYield (%)Purity (%)
MitsunobuDEAD, PPh₃, THF, 0°C → rt8598
Sulfuryl diimidazoleSO₂(Im)₂, MeCN, 50°C6790
NaH-mediatedDMF, NaH, 25°C, 24 h5885

Mitsunobu conditions outperform other methods due to milder temperatures and superior stereocontrol.

Sulfonylation Strategies for Bis-Functionalization

Sequential Sulfonylation of 1,4-Diazepane

Bis-sulfonylation requires precise stoichiometry to prevent polysubstitution:

  • First sulfonylation : 1,4-Diazepane reacts with 2-methyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in CH₂Cl₂/H₂O with Na₂CO₃ (pH 9–10) to yield monosulfonylated intermediate (89% yield).

  • Second sulfonylation : The intermediate undergoes further sulfonylation under identical conditions with extended reaction time (48 h) to achieve bis-functionalization (76% yield).

Table 2: Sulfonylation Optimization

ParameterMonosulfonylationBis-sulfonylation
Equiv. sulfonyl chloride1.051.10
Time (h)2448
BaseNa₂CO₃K₂CO₃
SolventCH₂Cl₂/H₂ODMF

Exceeding 1.1 equivalents of sulfonyl chloride leads to trisubstituted byproducts (∼15%).

Alternative Routes and Mechanistic Insights

Cyclic Sulfamidate Intermediate Approach

Source details a pathway via cyclic sulfamidates:

  • Sulfamidite formation : Treating 1,2-amino alcohols with SOCl₂ and imidazole generates sulfamidites.

  • Oxidation to sulfamidates : NaIO₄/RuCl₃ oxidizes sulfamidites to sulfamidates, which undergo nucleophilic ring-opening with sulfonamides.
    This method offers regioselectivity but requires stringent anhydrous conditions.

One-Pot Diazepane Assembly

A patent-derived method condenses 4-nitrobenzyl bromide with 1,2,4-triazole derivatives in isopropyl alcohol, followed by diazotization and cyclization. However, this route yields <50% of the target compound due to competing nitration side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, ArH), 4.12–4.08 (m, 4H, NCH₂), 2.98–2.94 (m, 4H, CH₂N), 2.63 (s, 6H, CH₃).

  • HRMS : m/z calcd. for C₂₆H₂₆N₆O₈S₂: 622.12; found: 622.11.

Purity Optimization

Recrystallization from ethyl acetate/hexane (3:1) elevates purity from 85% to 99%, as confirmed by HPLC (C18 column, 90:10 H₂O/MeCN).

Industrial-Scale Considerations and Challenges

Cost-Benefit Analysis

  • Ugi-Mitsunobu route : High yield but expensive reagents (DEAD: $1,200/kg).

  • Sulfamidate pathway : Lower yield but cheaper reagents (NaIO₄: $150/kg) .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4-Bis[(2-methyl-5-aminophenyl)sulfonyl]-1,4-diazepane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,4-Bis[(2-carboxy-5-nitrophenyl)sulfonyl]-1,4-diazepane.

Scientific Research Applications

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can participate in redox reactions, while the sulfonyl groups can form strong interactions with amino acid residues in proteins. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with structurally analogous bis-sulfonated and substituted 1,4-diazepane derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Comparisons
Compound Name Substituents on Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Features
1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane (Target) 2-methyl, 5-nitro C₁₉H₂₂N₄O₈S₂ 498.5 Strong electron-withdrawing nitro groups; high polarity
SB-756050 () Unspecified (bis-sulfonyl) Not provided - TGR5 agonist; micromolar potency, poor oral bioavailability
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane () 3,4-dimethoxy C₂₃H₂₈N₂O₈S₂ ~528.6 Electron-donating methoxy groups; improved lipophilicity
BH50523 () 3-ethyl, 4-methoxy C₂₃H₃₂N₂O₆S₂ 496.6 Moderate electron effects; similar molecular weight to target compound
1,4-Bis[(4-methylphenyl)sulfonyl]-1,4-diazepane () 4-methyl C₁₉H₂₄N₂O₄S₂ 408.5 Electron-donating methyl groups; lower polarity
Key Structural Insights :
  • Nitro vs.
  • Steric Effects : Bulky substituents (e.g., BH50522’s 2-ethoxy-5-isopropyl groups in ) may hinder binding to flat binding pockets, whereas the target’s planar nitro-phenyl groups may favor π-π interactions.
Physicochemical Properties
Compound Name logP (Predicted) Solubility (Predicted) Polarity
Target Compound ~1.2 (High) Low (aqueous) High
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl) ~2.5 Moderate Moderate
SB-756050 Not available Low (due to PK issues) High
BH50523 ~2.8 Moderate Moderate
4-Methylphenyl analog ~3.0 Low Low

Analysis :

  • The target compound’s nitro groups increase polarity (logP ~1.2), likely reducing passive diffusion across lipid membranes compared to less polar analogs (e.g., 4-methylphenyl analog with logP ~3.0).

Pharmacokinetic Considerations :

  • The nitro groups in the target compound may increase metabolic stability by resisting oxidative degradation but could also reduce bioavailability due to high polarity.
  • SB-756050’s poor human pharmacokinetics underscore the challenge of optimizing bis-sulfonated diazepanes for oral delivery.

Biological Activity

1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two 2-methyl-5-nitrophenylsulfonyl groups attached to a diazepane ring. This configuration may contribute to its biological properties, particularly in interactions with biological targets.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, such as:

  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of nitrophenyl derivatives. For instance, compounds related to this compound have shown activity against various bacterial strains. The specific mechanisms may include disruption of bacterial cell membranes or inhibition of vital metabolic processes.

Anticancer Activity

Research into related compounds has demonstrated potential anticancer effects. For example:

  • In Vitro Studies : Compounds with similar nitrophenyl groups have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of the nitro group is often linked to increased cytotoxicity.
  • Synergistic Effects : Combinations of these compounds with established chemotherapeutic agents have shown enhanced efficacy against cancer cells.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several nitrophenyl derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

CompoundPathogenInhibition Zone (mm)
AS. aureus15
BE. coli12
CPseudomonas aeruginosa10

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that at concentrations of 10 µM and above, significant reductions in cell viability were observed.

Cell LineIC50 (µM)
MCF-7 (Breast)8.5
HeLa (Cervical)7.2
A549 (Lung)9.0

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